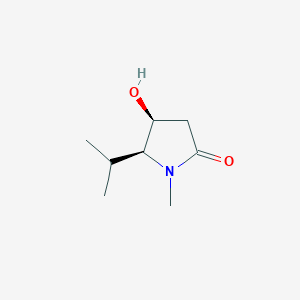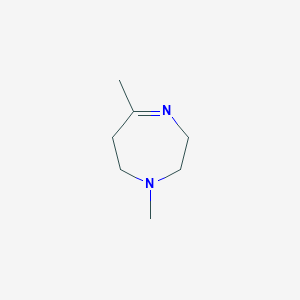
1-(2-Desoxi-2-fluoro-β-D-arabinofuranosil)-5-etinilpirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione, also known as 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione, is a useful research compound. Its molecular formula is C11H11FN2O5 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Cáncer
Este compuesto es un antimetabolito/análogo de nucleósido y ha mostrado una amplia actividad antitumoral, particularmente dirigida a las neoplasias linfoides indolentes . Se cree que sus mecanismos anticancerígenos implican:
Imagenología Diagnóstica
Los análogos del compuesto se han utilizado para marcar células y rastrear la síntesis de ADN, lo que puede ser particularmente útil en la imagenología diagnóstica para monitorear la proliferación celular y la progresión de la enfermedad .
Investigación Cardiovascular
Si bien no se detallan aplicaciones específicas en investigación cardiovascular para este compuesto, los análogos de nucleósidos relacionados se han utilizado para estudiar enfermedades cardiovasculares debido a sus efectos en el metabolismo celular y la apoptosis .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as (2’s)-2’-deoxy-2’-fluoro-5-ethynyluridine, is Thymidylate Synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .
Mode of Action
This compound is a thymidine analog. In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . This process inhibits the action of thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting the action of thymidylate synthase . This disruption in the DNA synthesis pathway leads to the inability of the cell to replicate its DNA, which is a critical step in cell division. As a result, the cell cycle is halted, leading to cell death .
Pharmacokinetics
It is known to beCNS penetrant , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation , particularly in cells with high thymidylate synthase activity . This makes it a potential candidate for the treatment of certain types of cancer .
Análisis Bioquímico
Biochemical Properties
As a purine nucleoside analogue, 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione can interact with enzymes such as thymidine kinase and thymidylate synthase . These interactions may lead to the inhibition of DNA synthesis and induction of apoptosis , which are key processes in cellular function and survival.
Molecular Mechanism
It is known to interact with enzymes such as thymidine kinase and thymidylate synthase , but the exact nature of these interactions and their consequences at the molecular level are not clear from the search results.
Propiedades
IUPAC Name |
5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGMPUOCRQFRV-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914829 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95740-26-4 | |
| Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does F-ara-EdU enable DNA labeling, and what are its downstream effects within a cell?
A1: F-ara-EdU is metabolically incorporated into newly synthesized DNA strands during replication. [, ] The ethynyl group in its structure serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). This reaction enables the attachment of fluorescent azides to the incorporated F-ara-EdU, thereby allowing visualization and tracking of newly synthesized DNA. [, ] Importantly, unlike other commonly used labels like BrdU or EdU, F-ara-EdU exhibits minimal toxicity and does not significantly perturb cell cycle progression or induce DNA instability. [, ]
Q2: What makes F-ara-EdU advantageous over traditional DNA labeling methods like BrdU for long-term in vivo studies?
A2: F-ara-EdU offers several advantages, particularly in studies requiring prolonged observation of labeled cells. Firstly, it exhibits lower toxicity compared to BrdU and EdU. [, ] This allows researchers to track labeled cells for extended periods without significant cell death or detrimental effects on development, as demonstrated in zebrafish embryo studies. [] Secondly, F-ara-EdU doesn't cause cell cycle arrest, unlike BrdU, making it a more reliable tool for tracking cell proliferation and lineage tracing experiments. []
Q3: Can you elaborate on specific research applications of F-ara-EdU highlighted in the provided scientific papers?
A3: The papers demonstrate F-ara-EdU's utility in several research applications:
- Tracking DNA template strands: Researchers used F-ara-EdU in zebrafish to track the distribution of older DNA strands during cell division. This helped disprove the hypothesis of asymmetric template strand segregation in stem cell niches. []
- Identifying quiescent cells: Using a pulse-chase experiment with F-ara-EdU followed by BrdU labeling, researchers identified populations of slow-cycling or quiescent cells within zebrafish larvae that had incorporated only F-ara-EdU during the initial pulse. []
- Super-resolution imaging: F-ara-EdU, in conjunction with click chemistry and fluorescent probes, is suitable for super-resolution microscopy techniques like structured illumination microscopy (SIM), allowing detailed visualization of chromosome territories and chromatin domains. [, ]
Q4: Are there any limitations to using F-ara-EdU for DNA labeling?
A4: While advantageous, F-ara-EdU might have limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)


![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)
![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)

